Cas no 77112-53-9 (Imidazo[1,2-a]pyrazine-2-carboxylic acid)
Imidazo[1,2-a]pyrazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyrazine-2-carboxylic acid
- Imidazo[1,2-a]pyrazine-2-carboxylicacid
- KVRLBPBHYUWTAR-UHFFFAOYSA-N
- BCP24922
- SBB053503
- TRA0068556
- AB45687
- SY022481
- ST2413121
- AB0004175
- AM20070414
- W8372
- A9764
- 4-hydroi
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- MDL: MFCD08460077
- Inchi: 1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h1-4H,(H,11,12)
- InChI Key: KVRLBPBHYUWTAR-UHFFFAOYSA-N
- SMILES: OC(C1=CN2C=CN=CC2=N1)=O
Computed Properties
- Exact Mass: 163.03800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Topological Polar Surface Area: 67.5
Experimental Properties
- PSA: 67.49000
- LogP: 0.42750
Imidazo[1,2-a]pyrazine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazo[1,2-a]pyrazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF772-1g |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 1g |
445.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF772-100mg |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 100mg |
89CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF772-5g |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 5g |
2581CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DF772-250mg |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 250mg |
224CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851948-5g |
Imidazo[1,2-a]pyrazine-2-carboxylic Acid |
77112-53-9 | ≥95% | 5g |
1,798.00 | 2021-05-17 | |
| Fluorochem | 066549-250mg |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 250mg |
£27.00 | 2022-03-01 | |
| Fluorochem | 066549-1g |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 1g |
£69.00 | 2022-03-01 | |
| Fluorochem | 066549-5g |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 5g |
£240.00 | 2022-03-01 | |
| Fluorochem | 066549-10g |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 97% | 10g |
£411.00 | 2022-03-01 | |
| Chemenu | CM168532-1g |
Imidazo[1,2-a]pyrazine-2-carboxylic acid |
77112-53-9 | 95%+ | 1g |
$54 | 2021-08-05 |
Imidazo[1,2-a]pyrazine-2-carboxylic acid Suppliers
Imidazo[1,2-a]pyrazine-2-carboxylic acid Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Imidazo[1,2-a]pyrazine-2-carboxylic acid
Imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 77112-53-9): A Versatile Scaffold in Modern Pharmaceutical Research
Imidazo[1,2-a]pyrazine-2-carboxylic acid, identified by its Chemical Abstracts Service number CAS No. 77112-53-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the imidazopyrazine class, a family of molecules known for their broad spectrum of pharmacological effects. The presence of both imidazole and pyrazine rings in its structure imparts a rich chemical diversity, making it an attractive scaffold for drug discovery and development.
The< strong>Imidazo[1,2-a]pyrazine-2-carboxylic acid scaffold has been extensively studied for its role in modulating various biological pathways. Recent research has highlighted its potential in the development of inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound can interact with kinases and other enzymes critical for tumor growth, offering a promising avenue for the creation of novel anticancer agents. The carboxylic acid moiety at the 2-position of the imidazopyrazine ring is particularly noteworthy, as it provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
In addition to its anticancer potential, Imidazo[1,2-a]pyrazine-2-carboxylic acid has shown promise in other therapeutic areas. Researchers have explored its efficacy in treating inflammatory diseases by targeting inflammatory cytokines and signaling pathways. The compound's ability to modulate these pathways suggests that it could be a valuable tool in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its structural features make it a suitable candidate for designing drugs that interact with bacterial enzymes, offering potential benefits in the fight against antibiotic-resistant pathogens.
The synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives has been optimized through various chemical methodologies. One common approach involves the condensation of appropriate precursors under controlled conditions to form the imidazopyrazine core. Subsequent functionalization at the 2-position using carboxylation reactions or other synthetic strategies yields the desired carboxylic acid derivative. Advances in catalytic processes have further enhanced the efficiency and selectivity of these reactions, enabling the production of high-purity compounds suitable for preclinical and clinical studies.
The pharmacokinetic properties of Imidazo[1,2-a]pyrazine-2-carboxylic acid are also of great interest to researchers. Studies have indicated that this compound exhibits favorable solubility and metabolic stability, which are crucial factors for drug bioavailability and efficacy. Additionally, its ability to cross cell membranes suggests potential applications in central nervous system disorders. Researchers are exploring its interactions with neurotransmitter receptors and ion channels, which could lead to novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, Imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 77112-53-9) represents a versatile and promising scaffold in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for developing new therapeutic agents across multiple disease areas. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in the discovery and development of innovative medicines.
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